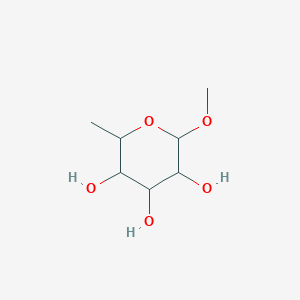

Methyl fucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932949 |

Source

|

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 |

Source

|

| Record name | Mannopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose, is a crucial molecule in glycobiology and a versatile building block in synthetic carbohydrate chemistry. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for the determination of its physical constants and for key chemical transformations are provided. Furthermore, this guide elucidates the role of this compound in a significant cell signaling pathway, complete with a visual representation to facilitate understanding of its biological implications. All quantitative data are presented in structured tables for ease of comparison and reference.

Physicochemical Properties

This compound exists as two anomers, the alpha (α) and beta (β) forms, which differ in the stereochemistry at the anomeric carbon (C-1). This difference in configuration significantly influences their physical properties.

General Properties

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol | 178.18 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white powder |

| CAS Number | 14687-15-1 | 24332-98-7 |

Physical Constants

The melting point and specific rotation are critical parameters for identifying and characterizing the anomers of this compound.

| Parameter | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Melting Point | 153 - 160 °C | 121 - 123 °C |

| Specific Rotation [α]D | -193° to -215° (c=1 to 2 in H₂O) | +12.5° to +14.0° (c=2 in H₂O) |

Computed Properties

Computational analysis provides further insight into the molecular characteristics of this compound.

| Computed Property | Value |

| XLogP3 | -1.6 |

| Topological Polar Surface Area | 79.2 Ų |

| Complexity | 151 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Experimental Protocols: Physicochemical Characterization

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[1][2][3][4][5]

Measurement of Specific Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (for D-line at 589 nm)

Procedure:

-

A solution of this compound of a known concentration (c, in g/mL) is prepared by accurately weighing the sample and dissolving it in a precise volume of distilled water in a volumetric flask.[6]

-

The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The tube is placed in the polarimeter.

-

The analyzer is rotated until the two halves of the field of view have equal intensity.

-

The observed angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length in decimeters.[7][8][9]

Chemical Synthesis and Reactivity

This compound serves as a versatile starting material for the synthesis of more complex fucosylated structures. Its reactivity is primarily governed by the hydroxyl groups at positions C-2, C-3, and C-4, and the anomeric methoxy (B1213986) group.

Synthesis: Fischer Glycosidation

Methyl fucopyranosides are commonly synthesized from L-fucose via the Fischer glycosidation reaction.[10][11]

Reaction: L-Fucose + Methanol (in excess) --(Acid Catalyst)--> Methyl α/β-L-fucopyranoside

Experimental Protocol:

-

L-fucose is suspended in anhydrous methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin) is added.

-

The mixture is heated under reflux until the starting material is consumed (monitored by TLC). The reaction is an equilibrium process, and longer reaction times favor the formation of the more thermodynamically stable pyranose forms, with the alpha anomer often being the major product.[11]

-

The reaction is cooled and neutralized with a base (e.g., sodium carbonate or an anionic exchange resin).

-

The solvent is removed under reduced pressure.

-

The resulting mixture of anomers is purified by column chromatography on silica (B1680970) gel to separate the α and β isomers.

Caption: Lectin-mediated induction of IL-8 via the p38 MAPK pathway.

Experimental Protocol for Studying Lectin-Induced Signaling:

-

Cell Culture: A suitable cell line (e.g., L-132 human lung epithelial cells) is cultured under standard conditions.

-

Lectin Treatment: Cells are treated with varying concentrations of the fucose-specific lectin. A control group is treated with this compound prior to lectin addition to demonstrate competitive inhibition.

-

Protein Extraction and Western Blotting: At different time points, cells are lysed, and protein extracts are prepared. Western blotting is performed to detect the phosphorylation (activation) of p38 MAPK and c-Jun using specific antibodies.

-

RNA Extraction and RT-qPCR: Total RNA is extracted from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the mRNA expression levels of the IL-8 gene.

-

ELISA: The concentration of secreted IL-8 protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound is a fundamental molecule in glycoscience with well-defined chemical and physical properties. Its straightforward synthesis and the versatile reactivity of its hydroxyl groups make it an invaluable tool for the construction of complex fucosylated oligosaccharides and glycoconjugates. Furthermore, its ability to act as a specific ligand for fucose-binding lectins allows for the detailed investigation of crucial biological signaling pathways, offering potential avenues for therapeutic intervention in inflammatory and infectious diseases. This guide provides the essential technical information for researchers and professionals working with this important carbohydrate derivative.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. athabascau.ca [athabascau.ca]

- 3. pennwest.edu [pennwest.edu]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. iajps.com [iajps.com]

- 8. Virtual Labs [cds-iiith.vlabs.ac.in]

- 9. scribd.com [scribd.com]

- 10. Ultrasonic assisted Fischer glycosylation: generating diversity for glycochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fischer glycosidation - Wikipedia [en.wikipedia.org]

The Biological Functions of Methyl Fucopyranoside: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, serves as a critical tool in glycobiology and drug discovery. Its structural similarity to fucose allows it to act as a competitive inhibitor of fucose-binding proteins, particularly lectins, which are pivotal in a myriad of biological processes ranging from cell adhesion and immune responses to biofilm formation. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its role as a lectin inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Biological Function: Lectin Inhibition

This compound's primary biological function stems from its ability to competitively bind to the carbohydrate-recognition domains (CRDs) of fucose-binding lectins. By mimicking the natural fucose ligand, it can disrupt lectin-carbohydrate interactions that are essential for various physiological and pathological processes. This inhibitory action is the foundation for its use in studying and potentially treating diseases driven by lectin-mediated events.

Both the alpha (α) and beta (β) anomers of this compound exhibit biological activity, with their binding affinities varying depending on the specific lectin.[1] Notably, methyl α-L-fucopyranoside has been extensively studied for its interaction with bacterial lectins, such as LecB from the opportunistic pathogen Pseudomonas aeruginosa.[2][3] This interaction is of significant interest in the development of anti-biofilm and anti-adhesive therapeutics.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of this compound as a lectin inhibitor is quantified by its binding affinity (expressed as dissociation constant, Kd) and its inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.

| Ligand | Lectin | Organism | Dissociation Constant (Kd) | Method |

| Methyl α-L-fucopyranoside | LecB (PA-IIL) | Pseudomonas aeruginosa | 0.43 µM | Isothermal Titration Calorimetry (ITC) |

| L-Fucose | LecB (PA-IIL) | Pseudomonas aeruginosa | 2.9 µM | Isothermal Titration Calorimetry (ITC) |

| α-Fucosyl benzamide (B126) | LecB (PA-IIL) | Pseudomonas aeruginosa | 2.3 ± 0.4 μM | Isothermal Titration Calorimetry (ITC) |

Table 1: Binding Affinities of Fucose Derivatives to LecB from Pseudomonas aeruginosa.[2][3]

| Inhibitor | Lectin | Organism | IC50 | Method |

| L-Fucose | LecB (PAO1) | Pseudomonas aeruginosa | 1.35 ± 0.04 µM | Fluorescence Polarization Assay |

| β-Fucosyl benzamide (4a) | LecB (PAO1) | Pseudomonas aeruginosa | 88 ± 12 nM | Fluorescence Polarization Assay |

| Fucosyl sulfonamide (8a) | LecB (PAO1) | Pseudomonas aeruginosa | 1496 ± 512 nM | Fluorescence Polarization Assay |

| Methyl α-D-galactoside | LecA | Pseudomonas aeruginosa | 196 ± 7.8 µM | Fluorescence Polarization Assay |

Table 2: Inhibitory Concentrations (IC50) of Fucose Derivatives against LecB from Pseudomonas aeruginosa.[3][4]

Key Biological Processes and Experimental Workflows

Inhibition of Bacterial Adhesion and Biofilm Formation

One of the most explored applications of this compound is the inhibition of bacterial adhesion and subsequent biofilm formation, particularly in Pseudomonas aeruginosa.[5] LecB, a fucose-specific lectin on the bacterial surface, plays a crucial role in the initial attachment of bacteria to host cells and in the structural integrity of the biofilm matrix.[6] Methyl α-L-fucopyranoside can competitively block LecB, thereby preventing these processes.[2]

Modulation of Immune Responses

Fucose-binding lectins on the surface of immune cells, such as L-selectin on leukocytes, are critical for immune cell trafficking and activation.[7][8] By interacting with these lectins, this compound can potentially modulate immune responses. While direct and detailed signaling pathways for this compound are still under investigation, studies on other fucose-containing molecules provide insights into the potential mechanisms. For instance, Luteolin 8-C-β-fucopyranoside has been shown to downregulate IL-6 expression by inhibiting the MAPKs and NF-κB signaling pathways in human monocytic cells.[9]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between this compound and a target lectin.

Materials:

-

Isothermal titration calorimeter

-

Purified lectin solution (e.g., 10-50 µM in a suitable buffer)

-

This compound solution (e.g., 100-500 µM in the same buffer)

-

Degassing station

Protocol:

-

Prepare the lectin and this compound solutions in the same dialysis buffer to minimize heat of dilution effects.

-

Degas both solutions thoroughly before use.

-

Load the lectin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.

-

Initiate the titration. The this compound solution is injected into the lectin solution in a stepwise manner.

-

Record the heat changes associated with each injection.

-

Analyze the data by integrating the heat-change peaks and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

Hemagglutination Inhibition Assay (HIA)

Objective: To determine the concentration of this compound required to inhibit the agglutination of red blood cells (RBCs) by a lectin.

Materials:

-

96-well U- or V-bottom microtiter plate

-

Purified lectin solution

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Red blood cells (e.g., from rabbit or human), washed and resuspended to a final concentration of 2% in PBS.

Protocol:

-

Serially dilute the this compound solution in PBS across the wells of the microtiter plate.

-

Add a fixed, predetermined concentration of the lectin (the minimum concentration that causes complete hemagglutination) to each well containing the serially diluted inhibitor.

-

Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the lectin.

-

Add the 2% RBC suspension to each well.

-

Gently mix the contents of the wells.

-

Incubate the plate at room temperature for 1-2 hours.

-

Observe the results. A positive hemagglutination result is indicated by the formation of a mat of RBCs at the bottom of the well. Inhibition of hemagglutination is indicated by the formation of a tight button of RBCs at the bottom of the well.

-

The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

Bacterial Adhesion Inhibition Assay

Objective: To quantify the ability of this compound to inhibit the adhesion of bacteria to a surface.

Materials:

-

96-well flat-bottom microtiter plate

-

Bacterial culture (e.g., P. aeruginosa)

-

Growth medium (e.g., LB broth)

-

This compound solutions at various concentrations

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (30%)

-

Plate reader

Protocol:

-

Coat the wells of the microtiter plate with a relevant substrate if desired (e.g., fibronectin, mucin).

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Wash and resuspend the bacteria in fresh medium.

-

Add the bacterial suspension to the wells of the microtiter plate.

-

Add the this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

-

Incubate the plate for a defined period (e.g., 1-4 hours) at an appropriate temperature to allow for bacterial adhesion.

-

Gently wash the wells with PBS to remove non-adherent bacteria.

-

Stain the adherent bacteria by adding crystal violet solution to each well and incubating for 15-20 minutes.

-

Wash the wells to remove excess stain.

-

Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the control.

Biofilm Formation Inhibition Assay

Objective: To assess the effect of this compound on the formation of bacterial biofilms.

Materials:

-

96-well flat-bottom microtiter plate

-

Bacterial culture (e.g., P. aeruginosa)

-

Growth medium (e.g., TSB supplemented with glucose)

-

This compound solutions at various concentrations

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

-

Plate reader

Protocol:

-

Grow the bacterial culture overnight.

-

Dilute the overnight culture in fresh growth medium.

-

Add the diluted bacterial culture to the wells of the microtiter plate.

-

Add the this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

-

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Carefully remove the planktonic (non-adherent) bacteria by aspiration.

-

Wash the wells gently with PBS to remove any remaining planktonic bacteria.

-

Stain the biofilm by adding crystal violet solution to each well and incubating for 15-20 minutes.

-

Wash the wells to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.[10]

Conclusion

This compound is a valuable molecular probe for investigating a wide range of biological phenomena mediated by fucose-binding lectins. Its ability to competitively inhibit these interactions provides a powerful tool for dissecting cellular processes such as cell adhesion, biofilm formation, and immune modulation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research potential of this important monosaccharide derivative. Further research is warranted to elucidate the specific signaling pathways directly modulated by this compound to fully understand its mechanism of action and to develop novel therapeutic strategies.

References

- 1. A comparison of the binding specificities of lectins from Ulex europaeus and Lotus tetragonolobus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudomonas Aeruginosa Lectins As Targets for Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-β-l-Fucosyl Amides as High-Affinity Ligands for the Pseudomonas aeruginosa Lectin LecB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Central Pocket of the Pseudomonas aeruginosa Lectin LecA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific association of lectin LecB with the surface of Pseudomonas aeruginosa: role of outer membrane protein OprF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils | MDPI [mdpi.com]

- 9. Luteolin 8-C-β-fucopyranoside downregulates IL-6 expression by inhibiting MAPKs and the NF-κB signaling pathway in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]

The Discovery and Natural Occurrence of Methyl Fucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a molecule of significant interest in glycobiology and pharmaceutical research. While its initial discovery is rooted in the foundational synthetic carbohydrate chemistry of the late 19th century, its natural prevalence is primarily as a structural component of complex sulfated polysaccharides, notably fucoidans, found in brown seaweeds. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods for the isolation and characterization of this compound, tailored for researchers and professionals in drug development.

Discovery: A Legacy of Synthesis

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his research on sugar and purine (B94841) syntheses.[1] Between 1893 and 1895, Fischer developed a method for forming glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[2] This reaction, now known as Fischer glycosidation, was a monumental step in carbohydrate chemistry, enabling the synthesis of various glycosides, including the methyl glycosides of deoxy sugars like fucose.[2][3][4]

While a singular publication announcing the "discovery" of this compound is not apparent, its first synthesis was an outcome of the systematic application of the Fischer glycosidation method to fucose.[2] This reaction involves the acid-catalyzed nucleophilic addition of an alcohol to the anomeric carbon of a sugar, resulting in the formation of a cyclic acetal, the glycoside.[5]

The logical pathway to the first synthesis of this compound can be represented as follows:

Natural Occurrence

This compound primarily occurs naturally as a constituent of fucoidans, a class of complex sulfated polysaccharides found in the cell walls of brown algae (Phaeophyceae).[6] It is not typically found as a free monosaccharide. The fucose residues within the fucoidan (B602826) polymer can be methylated at various positions.

Brown Seaweed as a Primary Source

Brown seaweeds are a rich and diverse source of fucoidans, and consequently, this compound moieties. The composition and structure of these polysaccharides, including the degree and position of methylation, can vary significantly depending on the species, geographical location, and season of harvest.

| Brown Seaweed Species | Common Name | Typical Fucoidan Content (% of dry weight) | Notes on Fucose/Methyl Fucose |

| Fucus vesiculosus | Bladderwrack | 5 - 20% | High content of sulfated fucose. Methylation analysis reveals various fucose linkages. |

| Saccharina latissima | Sugar Kelp | 3 - 10% | Contains fucoidan with a backbone of α-(1→3)-linked L-fucopyranose residues. |

| Undaria pinnatifida | Wakame | 5 - 15% | Fucoidan structure includes sulfated fucose residues. |

| Laminaria digitata | Oarweed | 17 - 45% (as alginate and fucoidan) | A significant source of fucose-containing polysaccharides. |

| Ascophyllum nodosum | Knotted Wrack | High | A commercial source for fucoidan extracts. |

Note: The table presents the general fucoidan content. The specific proportion of methylated fucose residues within the fucoidan is not widely reported and requires detailed structural analysis.

Experimental Protocols

The isolation of this compound from natural sources is a multi-step process that involves the extraction of the parent polysaccharide (fucoidan), followed by its hydrolysis and subsequent purification of the resulting methyl glycoside.

Extraction of Fucoidan from Brown Seaweed

This protocol describes a general method for the extraction of fucoidan.

Materials:

-

Dried, ground brown seaweed (e.g., Fucus vesiculosus)

-

Distilled water

-

0.1 M HCl

-

Calcium chloride (CaCl₂)

-

Ethanol (95%)

-

Centrifuge and tubes

-

Rotary evaporator

Procedure:

-

Defatting: Suspend the dried seaweed powder in 80% ethanol at a 1:10 (w/v) ratio. Stir for 4 hours at room temperature to remove pigments and lipids. Centrifuge at 5000 x g for 20 minutes and discard the supernatant. Repeat this step twice.

-

Acid Extraction: Resuspend the defatted seaweed pellet in distilled water at a 1:20 (w/v) ratio. Adjust the pH to 2.0-3.0 with 0.1 M HCl. Heat the suspension at 70°C for 3 hours with constant stirring.

-

Clarification: Cool the extract to room temperature and centrifuge at 8000 x g for 30 minutes to remove the algal residue.

-

Precipitation: To the supernatant, add CaCl₂ to a final concentration of 2% (w/v) to precipitate alginates. Stir for 1 hour and then centrifuge at 8000 x g for 30 minutes.

-

Fucoidan Precipitation: Collect the supernatant and add 3 volumes of 95% ethanol. Allow the fucoidan to precipitate overnight at 4°C.

-

Collection and Drying: Centrifuge at 5000 x g for 20 minutes to collect the crude fucoidan precipitate. Wash the pellet with 95% ethanol, centrifuge again, and then dry the pellet in a vacuum oven at 40°C.

Acid-Catalyzed Methanolysis of Fucoidan

This protocol outlines the hydrolysis of fucoidan in the presence of methanol to yield methyl fucopyranosides.

Materials:

-

Crude fucoidan extract

-

Anhydrous methanol with 1 M HCl (methanolic HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Rotary evaporator

-

Reaction vials with screw caps

Procedure:

-

Reaction Setup: Place 100 mg of dried crude fucoidan in a reaction vial. Add 5 mL of 1 M methanolic HCl.

-

Methanolysis: Seal the vial tightly and heat at 80°C for 16 hours in a heating block or oven.

-

Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid by adding anhydrous Na₂CO₃ powder until effervescence ceases.

-

Filtration and Concentration: Centrifuge the mixture to pellet the salt and any remaining solids. Transfer the supernatant to a new flask and evaporate to dryness under reduced pressure using a rotary evaporator.

Purification and Analysis

The resulting mixture of methyl glycosides can be purified by column chromatography and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification (Column Chromatography):

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of dichloromethane (B109758) and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the methyl fucopyranosides.

Analysis (GC-MS):

-

Derivatization: The sample is typically derivatized (e.g., by acetylation or silylation) to increase volatility.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides a mass spectrum for each peak, allowing for identification based on fragmentation patterns and comparison to spectral libraries.

Analysis (NMR Spectroscopy):

-

¹H and ¹³C NMR spectra are essential for the unambiguous structural elucidation of the purified this compound anomers (α and β). The chemical shifts and coupling constants provide detailed information about the stereochemistry and conformation of the molecule.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same way as complex glycans, its parent molecule, L-fucose, is a crucial component of glycoconjugates that mediate numerous biological processes. The availability of fucose for incorporation into these glycans is tightly regulated.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Unfractionated Polysaccharides in Brown Seaweed by Methylation-GC-MS-Based Linkage Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alpha and Beta Anomers of Methyl Fucopyranoside for Researchers and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a crucial component of numerous biologically significant glycoconjugates, including glycoproteins and glycolipids. The anomeric configuration of the fucosyl linkage, whether alpha (α) or beta (β), plays a pivotal role in determining the three-dimensional structure of these complex carbohydrates and, consequently, their biological function. Methyl fucopyranosides serve as fundamental building blocks and probes for studying fucose-mediated biological processes, such as cell-cell recognition, inflammation, and microbial pathogenesis. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and biological relevance of the α and β anomers of methyl L-fucopyranoside, tailored for researchers, scientists, and drug development professionals.

Structural and Conformational Differences

The key distinction between the α and β anomers of methyl fucopyranoside lies in the stereochemistry at the anomeric carbon (C1). In the α-anomer, the methoxy (B1213986) group at C1 is in an axial position, while in the β-anomer, it occupies an equatorial position. This seemingly subtle difference has profound implications for the molecule's overall conformation and stability, largely governed by the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to be in the axial rather than the sterically less hindered equatorial orientation.[1] This stereoelectronic effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-O(methoxy) bond.[1] Consequently, the α-anomer is often thermodynamically more stable than the β-anomer.

Synthesis of this compound Anomers

The stereoselective synthesis of the α and β anomers of this compound typically employs different glycosylation strategies.

Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosidation

The Fischer glycosidation is a classic and straightforward method for preparing methyl glycosides.[2] It involves reacting the unprotected sugar with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. The reaction proceeds through a thermodynamic equilibrium, generally favoring the formation of the more stable anomer. For L-fucose, the α-anomer is the major product.[3]

Synthesis of Methyl β-L-fucopyranoside via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a powerful method for achieving stereoselective glycosylation, often favoring the formation of the 1,2-trans product.[4] To synthesize methyl β-L-fucopyranoside, a protected fucosyl halide, such as acetobromofucose (B1139881), is reacted with methanol in the presence of a promoter, typically a silver or mercury salt. The neighboring group participation of the acetyl group at C2 directs the incoming methanol to attack from the opposite face, resulting in the formation of the β-anomer.

Experimental Protocols

Synthesis of Methyl α-L-fucopyranoside

This protocol is adapted from the Fischer glycosidation of D-glucose and general procedures for fucosides.[3][5]

-

Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol (e.g., 100 mL) at 0 °C until a concentration of 1-2% (w/v) is reached.

-

Reaction: L-fucose (e.g., 10 g) is added to the prepared methanolic HCl solution. The mixture is heated at reflux for 2-4 hours, during which the fucose dissolves.

-

Neutralization and Evaporation: After cooling to room temperature, the reaction mixture is neutralized with a solid base (e.g., sodium bicarbonate or lead carbonate) until effervescence ceases. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to a syrup.

-

Purification: The resulting syrup, which is a mixture of anomers, is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) or by fractional crystallization from a suitable solvent system (e.g., methanol/diethyl ether) to isolate the α-anomer.

Synthesis of Methyl β-L-fucopyranoside

This protocol is based on the principles of the Koenigs-Knorr reaction.[4]

-

Preparation of L-Fucose Tetraacetate: L-fucose is peracetylated using acetic anhydride (B1165640) in pyridine (B92270) to yield L-fucose tetraacetate.

-

Preparation of Acetobromofucose: L-fucose tetraacetate is then treated with a solution of hydrogen bromide in acetic acid to produce 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide (acetobromofucose).

-

Glycosylation: To a solution of acetobromofucose in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is added anhydrous methanol and a promoter such as silver carbonate or silver oxide. The reaction mixture is stirred at room temperature in the dark until the starting material is consumed (monitored by TLC).

-

Work-up and Deprotection: The reaction mixture is filtered through Celite to remove the silver salts, and the filtrate is concentrated. The resulting crude product is then deacetylated using Zemplén conditions (a catalytic amount of sodium methoxide (B1231860) in methanol) to give methyl β-L-fucopyranoside.

-

Purification: The final product is purified by silica gel column chromatography.

Data Presentation: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound anomers. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1) are particularly diagnostic.

Table 1: ¹H NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers

| Proton | Methyl α-L-fucopyranoside (δ, ppm; J, Hz in D₂O) | Methyl β-L-fucopyranoside (δ, ppm; J, Hz in CDCl₃) |

| H1 | 4.75 (d, J = 3.8) | 4.15 (d, J = 7.8) |

| H2 | 3.80 (dd, J = 10.2, 3.8) | 3.55 (dd, J = 9.8, 7.8) |

| H3 | 3.75 (dd, J = 10.2, 3.4) | 3.65 (dd, J = 9.8, 3.2) |

| H4 | 3.85 (d, J = 3.4) | 3.70 (d, J = 3.2) |

| H5 | 3.90 (q, J = 6.5) | 3.40 (q, J = 6.5) |

| H6 (CH₃) | 1.25 (d, J = 6.5) | 1.30 (d, J = 6.5) |

| OCH₃ | 3.40 (s) | 3.50 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers

| Carbon | Methyl α-L-fucopyranoside (δ, ppm in D₂O)[3] | Methyl β-L-fucopyranoside (δ, ppm in CDCl₃) |

| C1 | 102.1 | 104.5 |

| C2 | 69.4 | 72.1 |

| C3 | 70.8 | 74.0 |

| C4 | 72.9 | 71.5 |

| C5 | 68.1 | 72.5 |

| C6 (CH₃) | 16.5 | 16.3 |

| OCH₃ | 56.0 | 57.1 |

Biological Activity and Relevance

The anomeric configuration of fucose residues is critical for their recognition by proteins, particularly lectins and glycosidases.

Lectin Binding

Lectins are carbohydrate-binding proteins that mediate a wide range of biological processes. The affinity and specificity of lectin binding are highly dependent on the stereochemistry of the sugar ligand. For instance, a study on the fucose-binding lectin RSL from Ralstonia solanacearum demonstrated anomer-specific recognition.[1][6] The lectin was found to interact with both the α- and β-anomers of L-fucose, and the binding of methyl α-L-fucoside and methyl β-L-fucoside was used to confirm the anomer-specific assignments in the NMR spectra of the protein-ligand complexes.[1][6] While quantitative binding affinities were not reported for the methyl fucosides themselves in this study, it highlights the importance of anomeric configuration in molecular recognition. Theoretical studies on the binding of methyl-α- and β-D-glucopyranosides to concanavalin (B7782731) A also suggest that the different anomers can adopt distinct binding modes within the lectin's active site.[7]

Enzyme Inhibition

α-L-Fucosidases are enzymes that catalyze the hydrolysis of terminal α-L-fucosyl residues from glycoconjugates. The inhibition of these enzymes is a potential therapeutic strategy for various diseases. While specific IC₅₀ values for the inhibition of α-L-fucosidase by the individual anomers of this compound are not widely reported, it is expected that the α-anomer, being a substrate mimic, would have a higher affinity for the enzyme's active site compared to the β-anomer.

Conclusion

The α and β anomers of this compound are invaluable tools in glycobiology and drug discovery. Their distinct stereochemistry leads to different conformational preferences, which in turn dictates their interaction with biological macromolecules. The ability to selectively synthesize each anomer allows for detailed investigations into the structure-activity relationships of fucose-mediated biological processes. The comprehensive data on their synthesis and spectroscopic properties provided in this guide will aid researchers in the design and execution of experiments aimed at unraveling the complex roles of fucosylated glycans in health and disease. Further studies are warranted to quantify the differential biological activities of these anomers to fully exploit their potential as research tools and therapeutic leads.

References

- 1. research.universityofgalway.ie [research.universityofgalway.ie]

- 2. Methyl alpha-L-fucopyranoside | C7H14O5 | CID 446578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Anomer-Specific Recognition and Dynamics in a Fucose-Binding Lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Methyl Fucopyranoside Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranosides, derivatives of the deoxy sugar L-fucose, are a class of carbohydrate compounds that have garnered significant interest in the field of drug discovery and development. Their unique structural features allow for a diverse range of chemical modifications, leading to a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of methyl fucopyranoside derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, medicinal chemistry, and pharmacology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the strategic modification of the parent this compound molecule. Common synthetic strategies include acylation, glycosylation, and the introduction of various functional groups to alter the compound's physicochemical properties and biological activity.

General Experimental Protocol for Acylation

A common method for synthesizing acylated this compound derivatives involves the use of acyl halides or anhydrides in the presence of a base. The following is a representative protocol for the synthesis of a hypothetical acylated this compound derivative.

Materials:

-

Methyl α-L-fucopyranoside

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous pyridine (B92270)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve methyl α-L-fucopyranoside in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired acylated this compound derivative.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, enzyme inhibitory, antibacterial, and antifungal effects. The following sections summarize the available quantitative data for these activities. Note: Due to the limited availability of extensive data specifically for this compound derivatives, data for structurally related methyl glycoside derivatives (e.g., glucopyranosides and galactopyranosides) are included as representative examples of the potential activities and are duly noted.

Anticancer Activity

The cytotoxic effects of various glycoside derivatives against different cancer cell lines have been evaluated, often using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Anticancer Activity of Representative Glycoside Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline-amino acid conjugate 9 | HCT-116 | 0.0063 (1.9 µg/mL) | |

| Quinoxaline-amino acid conjugate 11a | MCF-7 | 0.007 (2.3 µg/mL) | |

| 4-Methylbenzamide (B193301) purine (B94841) derivative 7 | K562 | 2.27 | [1] |

| 4-Methylbenzamide purine derivative 10 | K562 | 2.53 | [1] |

| 4-Methylbenzamide purine derivative 7 | HL-60 | 1.42 | [1] |

| 4-Methylbenzamide purine derivative 10 | HL-60 | 1.52 | [1] |

| Aziridinyl galactopyranoside (AzGalp) | HL-60 | Not specified | [2] |

Note: The quinoxaline (B1680401) and 4-methylbenzamide derivatives are not simple glycosides but represent complex heterocyclic structures that demonstrate the potential for potent anticancer activity when combined with sugar moieties.

Anti-inflammatory Activity

The anti-inflammatory potential of glycoside derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 2: Anti-inflammatory Activity of Representative Glycoside Derivatives

| Compound/Derivative | Cell Line | Assay | Inhibition/IC₅₀ | Reference |

| Methyl salicylate (B1505791) glycoside (J12122) | RAW 264.7 | NO Production | 56.20% inhibition at 3.0 µg/mL | [3] |

| Methyl salicylate glycoside (J12123) | RAW 264.7 | NO Production | 51.72% inhibition at 3.0 µg/mL | [3] |

| 2'-Methylflavanone | RAW 264.7 | Pro-inflammatory Cytokines (IL-6, IL-12p40, IL-12p70, TNF-α) | Dose-dependent reduction | [4] |

| 3'-Methylflavanone | RAW 264.7 | Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12p40, IL-12p70) | Dose-dependent reduction | [4] |

Enzyme Inhibitory Activity

Certain fucopyranoside derivatives have been shown to be potent inhibitors of specific enzymes, such as α-L-fucosidase. The inhibitory potential is typically quantified by the inhibition constant (Kᵢ).

Table 3: Enzyme Inhibitory Activity of Fucopyranosylamine Derivatives

| Compound/Derivative | Enzyme | Kᵢ (µM) | Reference |

| N-octyl derivative of 5a-carba-α-DL-fucopyranosylamine | α-L-fucosidase (bovine kidney) | 0.016 | [5] |

| Deoxyfuconojirimycin (Reference) | α-L-fucosidase (bovine kidney) | 0.031 | [5] |

Antibacterial and Antifungal Activity

The antimicrobial activity of glycoside derivatives is determined by their minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal concentration (MBC).

Table 4: Antibacterial and Antifungal Activity of Representative Methyl Galactopyranoside Derivatives

| Compound/Derivative | Microorganism | MIC (mg/L) | MBC (mg/L) | Reference |

| Methyl β-D-galactopyranoside derivative 3 | B. subtilis | 0.125 - 8.0 | 8.0 - 16.0 | [6] |

| Methyl β-D-galactopyranoside derivative 9 | B. subtilis | 0.125 - 8.0 | 8.0 - 16.0 | [6] |

Experimental Protocols for Biological Assays

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[7]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory (Nitric Oxide) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.[9][10][11][12]

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 550 nm.[12]

-

Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite and determine the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of fucopyranoside and other glycoside derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in processes such as inflammation and cancer progression. The NF-κB and MAPK signaling pathways are two of the most well-studied pathways in this context.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. In the context of inflammation, stimuli like LPS can activate upstream kinases, leading to the phosphorylation and activation of MAPKs such as p38 and JNK. These activated MAPKs then phosphorylate downstream transcription factors, leading to the expression of inflammatory genes.

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process of synthesizing and evaluating the biological activity of this compound derivatives can be visualized as a systematic workflow.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for the generation of extensive libraries for structure-activity relationship studies. While research in this specific area is still evolving, the data from related glycosides, combined with the emerging studies on fucosylated compounds, strongly suggests their potential as leads for the development of novel therapeutics for cancer, inflammatory diseases, and infectious diseases. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. static.igem.wiki [static.igem.wiki]

- 9. benchchem.com [benchchem.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Methyl Fucopyranoside in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification implicated in a vast array of physiological and pathological processes. Aberrant fucosylation is a hallmark of numerous diseases, including cancer and inflammatory conditions, making the enzymes and binding proteins involved in these pathways prime targets for therapeutic intervention. Methyl fucopyranosides, synthetic derivatives of fucose, have emerged as indispensable tools for dissecting the complexities of fucosylation and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the use of methyl fucopyranoside in glycobiology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction to Fucosylation and the Significance of Methyl Fucopyranosides

Fucosylation is a widespread glycosylation event where L-fucose is added to N-glycans, O-glycans, and glycolipids. This modification plays a crucial role in cell-cell recognition, signal transduction, and immune responses.[1][2] The enzymes responsible for fucosylation, fucosyltransferases (FUTs), are often dysregulated in disease states, leading to altered cell surface glycan profiles that can promote tumor progression, metastasis, and inflammation.[3][4][5]

Methyl fucopyranosides, available as α- and β-anomers of both L- and D-fucose, serve as stable, cell-permeable probes and inhibitors in the study of these processes. They are utilized to investigate the binding specificities of fucose-binding proteins (lectins), to inhibit the activity of fucosyltransferases and fucosidases, and as building blocks for the synthesis of more complex glycomimetic drugs.[1][2] Their structural similarity to the natural fucose monosaccharide allows them to act as competitive inhibitors and valuable tools in glycobiology research.

Quantitative Analysis of this compound Interactions

The efficacy of methyl fucopyranosides as research tools and therapeutic leads is quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data on their interactions with lectins and their inhibitory potential against relevant enzymes.

Table 1: Thermodynamic Parameters of this compound Binding to Lectins

This table presents the thermodynamic parameters for the binding of methyl fucopyranosides to various lectins, as determined by Isothermal Titration Calorimetry (ITC). The association constant (Ka), enthalpy change (ΔH), and entropy change (-TΔS) provide insights into the nature of these interactions.

| Ligand | Lectin | Association Constant (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (-TΔS) (kcal/mol) | Reference |

| Methyl α-L-fucopyranoside | Concanavalin (B7782731) A | 1.7 x 10⁴ | -8.2 | -2.1 | [6] |

| Methyl α-L-fucopyranoside | Pea Lectin | 5.0 x 10³ | -7.5 | -1.5 | [6] |

| Methyl α-L-fucopyranoside | Lentil Lectin | 4.0 x 10³ | -4.0 | -1.1 | [6] |

Table 2: Inhibition of Fucosidases by this compound Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against fucosidases. These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Enzyme | IC50 (µM) | Reference |

| 1-Deoxymannojirimycin | α-L-Fucosidase (human liver) | 25 | [2] |

| N-octyl-4-epi-β-valienamine | α-L-Fucosidase (bovine kidney) | 0.08 | [2] |

Note: Data for direct inhibition by this compound is limited in the readily available literature, highlighting an area for further research.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of methyl fucopyranosides in research. This section provides an overview of essential experimental protocols.

Synthesis of Methyl α-L-Fucopyranoside

Objective: To synthesize methyl α-L-fucopyranoside from L-fucose.

Materials:

-

L-fucose

-

Anhydrous methanol (B129727)

-

Acetyl chloride

-

Dowex 50W-X8 resin (H+ form)

-

Sodium bicarbonate

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., ethyl acetate/methanol, 9:1)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Fischer Glycosidation:

-

Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred suspension. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting L-fucose is consumed.

-

-

Neutralization and Filtration:

-

Upon completion, neutralize the acidic solution by adding solid sodium bicarbonate portion-wise until effervescence ceases.

-

Alternatively, add Dowex 50W-X8 resin (H+ form) to the reaction mixture and stir for 30 minutes. Filter off the resin.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to separate the α- and β-anomers.

-

Monitor the fractions by TLC and pool the fractions containing the desired methyl α-L-fucopyranoside.

-

-

Characterization:

-

Evaporate the solvent from the pooled fractions to yield the pure product.

-

Characterize the synthesized methyl α-L-fucopyranoside by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

-

Isothermal Titration Calorimetry (ITC) for Lectin Binding

Objective: To determine the thermodynamic parameters of this compound binding to a lectin.

Materials:

-

Purified lectin solution

-

This compound solution

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified lectin extensively against the chosen buffer to ensure buffer matching.

-

Prepare a concentrated solution of this compound in the same dialysis buffer.

-

Determine the accurate concentrations of both the lectin and the this compound solutions.

-

-

ITC Experiment Setup:

-

Fill the sample cell of the calorimeter with the lectin solution.

-

Fill the injection syringe with the this compound solution.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of the this compound solution into the lectin solution. The heat change upon binding is measured after each injection.

-

Continue the injections until the binding sites on the lectin are saturated, and the heat of injection approaches the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

-

Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these parameters.

-

Hemagglutination Inhibition Assay

Objective: To assess the inhibitory effect of this compound on lectin-induced hemagglutination.

Materials:

-

Lectin solution

-

This compound solution (serial dilutions)

-

Red blood cells (RBCs) (e.g., rabbit or human)

-

Phosphate-buffered saline (PBS)

-

96-well V-bottom microtiter plate

Procedure:

-

RBC Preparation:

-

Wash the RBCs several times with PBS by centrifugation and resuspension to remove any interfering substances.

-

Prepare a final suspension of RBCs at a specific concentration (e.g., 2% v/v) in PBS.

-

-

Assay Setup:

-

In a 96-well V-bottom plate, add a fixed volume of PBS to all wells except the first column.

-

Add a double volume of the highest concentration of this compound to the first well of each row to be tested.

-

Perform serial two-fold dilutions of the this compound solution across the plate.

-

-

Inhibition Reaction:

-

Add a fixed volume of the lectin solution (at a concentration known to cause hemagglutination) to all wells containing the this compound dilutions.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the lectin.

-

-

Hemagglutination:

-

Add a fixed volume of the prepared RBC suspension to all wells.

-

Gently mix the contents of the wells and incubate the plate at room temperature for another 1-2 hours.

-

-

Reading the Results:

-

Observe the pattern of RBC sedimentation at the bottom of the wells. A diffuse mat of RBCs indicates hemagglutination, while a tight button of sedimented RBCs indicates inhibition of hemagglutination.

-

The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

-

Visualizing the Role of this compound in Glycobiology

Graphical representations of signaling pathways and experimental workflows are invaluable for understanding the complex roles of this compound.

Selectin-PSGL-1 Signaling Pathway

Fucosylated glycans on P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) are crucial for its interaction with selectins on endothelial cells, initiating leukocyte rolling and subsequent inflammatory responses. Methyl fucopyranosides can be used to probe and potentially inhibit these interactions.

Experimental Workflow: Screening for Fucosyltransferase Inhibitors

This workflow outlines a typical high-throughput screening process to identify inhibitors of a specific fucosyltransferase using a fluorescence-based assay where this compound can be used as a positive control for inhibition.

N-linked Glycosylation Pathway

This diagram illustrates a simplified overview of the N-linked glycosylation pathway, highlighting the role of fucosyltransferases in the terminal fucosylation of complex N-glycans. This compound can be used to study the enzymes involved in this process.

Conclusion and Future Directions

Methyl fucopyranosides have proven to be invaluable reagents in the field of glycobiology. Their utility spans from fundamental studies of carbohydrate-protein interactions to the development of novel therapeutic strategies targeting diseases characterized by aberrant fucosylation. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers in this dynamic field.

Future research will likely focus on the development of more specific and potent this compound derivatives as inhibitors of fucosyltransferases and fucosidases. Furthermore, their application as chemical probes for in vivo imaging and as components of targeted drug delivery systems holds significant promise. The continued exploration of the roles of fucosylation in health and disease, aided by tools such as methyl fucopyranosides, will undoubtedly pave the way for new diagnostic and therapeutic innovations.

References

- 1. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 3. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. P-Selectin Glycoprotein Ligand 1 (Psgl-1) Is a Physiological Ligand for E-Selectin in Mediating T Helper 1 Lymphocyte Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Metabolism of Methyl Fucopyranoside in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular metabolism of methyl fucopyranoside, focusing on its enzymatic processing, the key enzymes involved, and the downstream metabolic pathways. This document synthesizes current knowledge to offer a detailed resource for researchers in glycobiology and drug development.

Introduction to Fucose Metabolism

Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1][2] It is typically found as a terminal modification on glycoproteins and glycolipids. The cellular processing of fucosylated compounds is a key area of interest in various pathological conditions, including cancer.[2] Mammalian cells utilize two main pathways for the synthesis of the activated fucose donor, GDP-L-fucose: the de novo pathway, which synthesizes it from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or from the breakdown of fucosylated glycoconjugates.[1]

Methyl fucopyranosides, both the α- and β-anomers, are synthetic glycosides of L-fucose.[3][4][5][6] Understanding their metabolic fate within a cell is crucial for their application as research tools or as potential therapeutic agents. The primary metabolic step for a compound like methyl α-L-fucopyranoside upon entering a cell is expected to be the enzymatic hydrolysis of the glycosidic bond, releasing L-fucose and methanol.

Enzymatic Hydrolysis of this compound

The key enzymes responsible for the cleavage of the α-L-fucosyl linkage are α-L-fucosidases (EC 3.2.1.51).[7] These enzymes are exoglycosidases that catalyze the removal of non-reducing terminal L-fucose residues from a variety of glycoconjugates.[8]

Cellular α-L-Fucosidases

In human cells, two primary α-L-fucosidases have been identified:

-

FUCA1: This is a lysosomal tissue α-L-fucosidase that is crucial for the degradation of various fucosylated glycoconjugates.[9] A deficiency in FUCA1 leads to the lysosomal storage disease fucosidosis, characterized by the accumulation of fucose-containing glycoconjugates.[9] It is considered the primary enzyme responsible for lysosomal de-fucosylation.[9]

-

FUCA2: This is a plasma α-L-fucosidase, and its precise functional role is less characterized.[8][9] While it is a lysosomal protein, studies have shown that it does not exhibit significant fucosidase activity against commonly used synthetic substrates.[9]

α-L-fucosidases are classified into different glycoside hydrolase (GH) families based on their amino acid sequences, with GH29 and GH95 being the most prominent.[10][11][12]

The Metabolic Fate of this compound

Upon cellular uptake, methyl α-L-fucopyranoside is likely transported to the lysosome, where it would encounter FUCA1. The enzyme would then catalyze the hydrolysis of the glycosidic bond, yielding L-fucose and methanol. The released L-fucose can then enter the fucose salvage pathway to be converted into GDP-L-fucose, which can then be used by fucosyltransferases to fucosylate other molecules.

Quantitative Data on Fucosidase Activity

| Enzyme Source/Type | Substrate | K_m_ (µM) | Optimal pH | Reference |

| Purified recombinant α-L-fucosidase | p-nitrophenyl α-L-fucopyranoside | 650 | - | [13] |

| Elizabethkingia meningoseptica cFase I | p-nitrophenyl-α-L-fucopyranoside | - | ~4.5 | [8] |

Experimental Protocols

This section provides detailed methodologies for assaying α-L-fucosidase activity, a key step in studying the metabolism of this compound. These protocols are adapted from established methods using synthetic substrates.[9][14][15][16]

Preparation of Cell and Tissue Lysates

-

Tissue Homogenization:

-

Rinse tissue with phosphate-buffered saline (PBS), pH 7.4, to remove any blood.

-

Homogenize 50 mg of tissue in approximately 200 µL of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[16]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[16]

-

Collect the supernatant for the enzyme activity assay.[16]

-

-

Cell Lysate Preparation:

-

For adherent cells, avoid using proteolytic enzymes for harvesting. Instead, use a rubber policeman.[16]

-

Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[16]

-

Homogenize or sonicate the cell pellet in an appropriate volume of cold buffer (e.g., 50 mM potassium phosphate, pH 7.5).[16]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Fluorometric Assay for α-L-Fucosidase Activity

This assay is based on the cleavage of the synthetic substrate 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[9][14][15]

Materials:

-

FUCA1 Assay Buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 5.5, containing 0.2% BSA)[9]

-

Dithiothreitol (DTT)

-

4-MUF Substrate

-

4-MU Standard

-

96-well clear flat-bottom microtiter plates

-

Multi-well fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Sample Preparation:

-

Reaction Mix Preparation:

-

Dilute the 4-MUF substrate to its working concentration (e.g., 1:100) in the FUCA1 Assay Buffer (with DTT).[15]

-

Add 50 µL of the working substrate solution to each sample well.

-

-

Measurement:

-

Calculation:

-

Subtract the background reading from all sample and standard readings.

-

Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.

-

Calculate the α-L-fucosidase activity using the following formula: Activity (U/mL) = (pmol of 4-MU produced) / (reaction time in min x sample volume in mL) One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

Colorimetric Assay for α-L-Fucosidase Activity

This assay utilizes the substrate p-nitrophenyl-α-L-fucopyranoside (pNPF), which upon cleavage releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[16]

Materials:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[16]

-

pNPF Substrate Solution

-

Stop Reagent (e.g., a basic solution to stop the reaction and develop the color)

-

96-well clear flat-bottom microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-